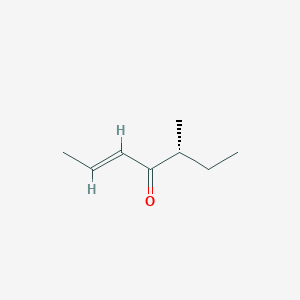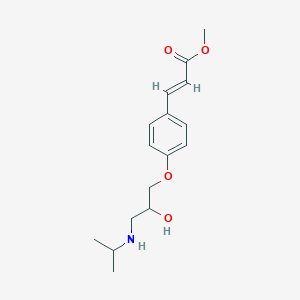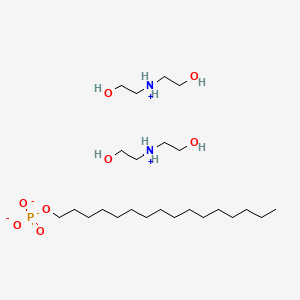
Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate is a chemical compound with the molecular formula C24H57N2O8P. It is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups and a hexadecyl phosphate group. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate typically involves the reaction of hexadecyl phosphate with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in maintaining consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate
- Bis(2-ethylhexyl) phosphate
Uniqueness
Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate is unique due to its specific structure and combination of functional groups. This uniqueness imparts distinctive properties that make it suitable for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
65138-84-3 |
|---|---|
Fórmula molecular |
C24H57N2O8P |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)azanium;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);2*5-7H,1-4H2 |
Clave InChI |
IFNGPDGVDHXNRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH2+]CCO.C(CO)[NH2+]CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




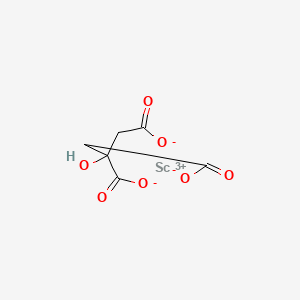


![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)

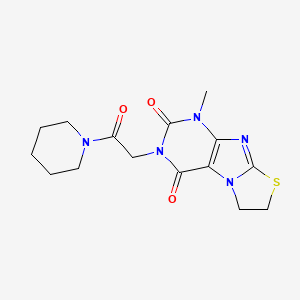
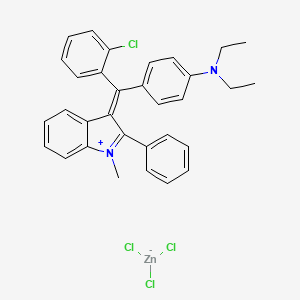
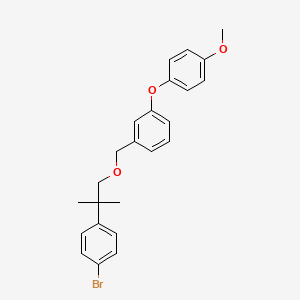
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)
